molecular formula C11H11BrO2 B2510322 (1R,2R)-2-(3-Bromo-2-methylphenyl)cyclopropane-1-carboxylic acid CAS No. 2227851-26-3

(1R,2R)-2-(3-Bromo-2-methylphenyl)cyclopropane-1-carboxylic acid

Cat. No. B2510322
M. Wt: 255.111
InChI Key: SUONJMAXBXKPOZ-DTWKUNHWSA-N
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Description

“(1R,2R)-2-(3-Bromo-2-methylphenyl)cyclopropane-1-carboxylic acid” is a cyclopropane carboxylic acid derivative. The cyclopropane ring is a three-membered carbon ring, and carboxylic acids are organic compounds that contain a carboxyl group (-COOH). The “3-Bromo-2-methylphenyl” indicates a phenyl group (a ring of 6 carbon atoms, i.e., a benzene ring) with a bromine atom attached at the 3rd position and a methyl group (-CH3) at the 2nd position.



Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the cyclopropane ring, possibly through a Simmons-Smith reaction or a similar method. The bromo-methylphenyl group could be introduced through electrophilic aromatic substitution, and the carboxylic acid group could be introduced through various methods, such as oxidation of a primary alcohol or aldehyde.



Molecular Structure Analysis

The molecular structure would consist of a cyclopropane ring attached to a carboxylic acid group and a bromo-methylphenyl group. The exact spatial arrangement would depend on the stereochemistry at the 1st and 2nd positions of the cyclopropane ring.



Chemical Reactions Analysis

As a carboxylic acid, this compound would be expected to undergo reactions typical of this class of compounds, such as reactions with bases to form salts, reduction to alcohols, and formation of esters with alcohols. The bromine atom on the phenyl ring could also potentially be replaced through nucleophilic aromatic substitution reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure, including its stereochemistry. Some general predictions can be made: for example, as a carboxylic acid, it would be expected to have a higher boiling point than similar-sized molecules without a carboxylic acid group, due to the ability to form hydrogen bonds.


Scientific Research Applications

Synthesis and Biological Evaluation

Researchers have explored the synthesis and biological evaluation of compounds related to (1R,2R)-2-(3-Bromo-2-methylphenyl)cyclopropane-1-carboxylic acid. For instance, Boztaş et al. (2019) investigated the synthesis of bromophenol derivatives with a cyclopropyl moiety, which includes similar compounds. These derivatives were found to be effective inhibitors of carbonic anhydrase I and II isoforms and acetylcholinesterase enzymes, indicating potential applications in treating diseases like Alzheimer's and Parkinson's (Boztaş et al., 2019).

Structural and Conformational Studies

The structure and conformation of cyclopropane carboxylic acids, which are structurally related to (1R,2R)-2-(3-Bromo-2-methylphenyl)cyclopropane-1-carboxylic acid, have been a subject of study. For instance, Korp et al. (1983) determined the structures of related compounds, offering insights into their molecular geometry and potential interactions (Korp, Bernal, & Fuchs, 1983).

Development of Chiral Cyclopropane Units

The cyclopropane ring has been used to restrict the conformation of biologically active compounds. Kazuta et al. (2002) developed chiral cyclopropane units bearing two differentially functionalized carbon substituents. These units, including (1R,2R)- configurations, were explored as conformationally restricted analogues of histamine (Kazuta, Matsuda, & Shuto, 2002).

Synthesis of Stereoisomeric Synthons

The stereoisomeric nature of cyclopropane amino acids, including those similar to (1R,2R)-2-(3-Bromo-2-methylphenyl)cyclopropane-1-carboxylic acid, has been explored. Cristoni et al. (2000) studied the mass spectrometric behavior of various stereoisomers, providing a method for their characterization under atmospheric pressure ionization conditions (Cristoni, Cativiela, Jiménez, & Traldi, 2000).

Enantioselective Synthesis Applications

The enantioselective synthesis of cyclopropane derivatives has been of interest. Lifchits and Charette (2008) described a Lewis acid-catalyzed ring-opening of activated cyclopropanes with amine nucleophiles, preserving enantiomeric purity. This methodology was applied in synthesizing a dual serotonin/norepinephrine reuptake inhibitor (Lifchits & Charette, 2008).

Safety And Hazards

Again, without specific information, it’s difficult to predict the safety and hazards associated with this compound. However, like all chemicals, it should be handled with appropriate safety precautions to prevent exposure and ingestion.


Future Directions

The future directions for research on this compound would depend on its biological activity and potential applications. It could be interesting to explore its synthesis, reactions, and potential uses in more detail.


Please note that these are general predictions based on the structure of the compound, and the actual properties and behaviors could vary. For accurate information, experimental data and peer-reviewed research would be needed.


properties

IUPAC Name

(1R,2R)-2-(3-bromo-2-methylphenyl)cyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO2/c1-6-7(3-2-4-10(6)12)8-5-9(8)11(13)14/h2-4,8-9H,5H2,1H3,(H,13,14)/t8-,9+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUONJMAXBXKPOZ-DTWKUNHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Br)C2CC2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC=C1Br)[C@@H]2C[C@H]2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,2R)-2-(3-Bromo-2-methylphenyl)cyclopropane-1-carboxylic acid

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